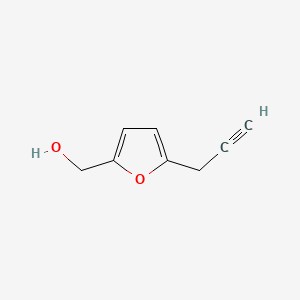

5-Propargylfurfuryl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-prop-2-ynylfuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-2-3-7-4-5-8(6-9)10-7/h1,4-5,9H,3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQXAFSXJJLSHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=CC=C(O1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186776 | |

| Record name | 2-Furanmethanol, 5-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3311-29-3 | |

| Record name | 2-Furanmethanol, 5-(2-propynyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003311293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furanmethanol, 5-(2-propynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Propargylfurfuryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a proposed synthetic pathway for 5-propargylfurfuryl alcohol, a molecule with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct synthetic routes in the current literature, this document provides a theoretically sound and experimentally viable multi-step synthesis based on established organic chemistry principles, such as the Sonogashira coupling.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process commencing with a halogenated furan derivative. The key strategic step involves the formation of a carbon-carbon bond between the furan ring and the propargyl group via a palladium-catalyzed Sonogashira coupling reaction. The final step involves the reduction of an aldehyde to the target alcohol.

The proposed reaction pathway is as follows:

-

Halogenation of Furfural: Synthesis of a 5-halofurfural (e.g., 5-iodofurfural) as a precursor for the coupling reaction.

-

Sonogashira Coupling: Reaction of the 5-halofurfural with propyne to yield 5-propargylfurfural.

-

Reduction: Selective reduction of the formyl group of 5-propargylfurfural to afford the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Iodofurfural

A common method for the halogenation of furans at the 5-position is electrophilic substitution. This protocol is adapted from known procedures for the iodination of furan derivatives.

Materials:

-

Furfural

-

Iodine (I₂)

-

Mercuric oxide (HgO)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve furfural (1 equivalent) in dichloromethane.

-

Add mercuric oxide (1.1 equivalents) to the solution.

-

Slowly add a solution of iodine (1.1 equivalents) in dichloromethane to the mixture at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the mercury salts.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-iodofurfural.

Step 2: Synthesis of 5-Propargylfurfural via Sonogashira Coupling

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl or vinyl halides.[1]

Materials:

-

5-Iodofurfural

-

Propyne (gas or a solution in THF)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-iodofurfural (1 equivalent), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 1-3 mol%).

-

Add the anhydrous solvent and the base.

-

Introduce propyne into the reaction mixture. This can be done by bubbling propyne gas through the solution or by adding a solution of propyne in the reaction solvent.[2]

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 5-propargylfurfural by column chromatography.

Step 3: Synthesis of this compound

The final step involves the selective reduction of the aldehyde functionality. Sodium borohydride is a mild and effective reagent for this transformation.

Materials:

-

5-Propargylfurfural

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

Water

-

Diethyl ether

Procedure:

-

Dissolve 5-propargylfurfural (1 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the bulk of the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Data Presentation

The following tables summarize the expected quantitative data for each synthetic step, based on typical yields and purities for analogous reactions found in the chemical literature.

Table 1: Synthesis of 5-Iodofurfural

| Parameter | Value |

| Starting Material | Furfural |

| Key Reagents | I₂, HgO |

| Solvent | Dichloromethane |

| Reaction Time | 12-24 hours |

| Temperature | Room Temperature |

| Yield | 70-85% |

| Purity (post-chromatography) | >98% |

Table 2: Synthesis of 5-Propargylfurfural

| Parameter | Value |

| Starting Material | 5-Iodofurfural |

| Key Reagents | Propyne, Pd(PPh₃)₂Cl₂, CuI, Triethylamine |

| Solvent | Tetrahydrofuran |

| Reaction Time | 4-8 hours |

| Temperature | Room Temperature to 50°C |

| Yield | 65-80% |

| Purity (post-chromatography) | >97% |

Table 3: Synthesis of this compound

| Parameter | Value |

| Starting Material | 5-Propargylfurfural |

| Key Reagents | Sodium borohydride |

| Solvent | Methanol |

| Reaction Time | 1-2 hours |

| Temperature | 0°C to Room Temperature |

| Yield | 90-98% |

| Purity (post-purification) | >99% |

Experimental Workflow Visualization

Caption: A step-by-step experimental workflow for the synthesis.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the furan ring protons, the methylene protons of the furfuryl group, the hydroxyl proton, the methylene protons of the propargyl group, and the acetylenic proton.

-

¹³C NMR will confirm the number of unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

-

A sharp peak around 3300 cm⁻¹ for the acetylenic C-H stretch.

-

A peak in the region of 2100-2260 cm⁻¹ for the C≡C triple bond stretch.

-

Characteristic peaks for the furan ring.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show the molecular ion peak corresponding to the molecular weight of this compound (C₈H₈O₂).

-

Conclusion

This technical guide provides a comprehensive and plausible synthetic route for this compound. The proposed pathway utilizes well-established and high-yielding reactions, making it a practical approach for researchers in organic synthesis and drug development. The detailed protocols, expected data, and visual workflows offer a solid foundation for the successful synthesis and characterization of this target molecule.

References

An In-depth Technical Guide to 5-Propargylfurfuryl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Propargylfurfuryl alcohol, also known by its IUPAC name (5-(prop-2-yn-1-yl)furan-2-yl)methanol, is a specialty chemical for research and development purposes. As of the compilation of this guide, a specific CAS number has not been assigned to this compound in major chemical databases. The information presented herein is a consolidation of data from structurally related compounds, predictive models, and general principles of organic chemistry. All personnel handling this substance should exercise caution and adhere to strict laboratory safety protocols.

Introduction

This compound is a unique bifunctional organic molecule that incorporates both a furan ring, a common scaffold in medicinal chemistry, and a terminal alkyne group, which is highly versatile for further chemical modifications. The furan moiety is an electron-rich aromatic heterocycle present in numerous biologically active compounds, contributing to a range of therapeutic properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2][3][4][5] The propargyl group provides a reactive handle for various coupling reactions, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, and Mannich reactions, making it an invaluable building block in the synthesis of complex molecules and pharmaceutical intermediates.

This technical guide provides a comprehensive overview of this compound, including its estimated physicochemical properties, a detailed experimental protocol for its synthesis, and safety considerations based on its structural components. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and organic synthesis.

Physicochemical Properties

Due to the absence of a dedicated CAS number and extensive experimental data for this compound, its properties are estimated based on the well-characterized analogous compounds: furfuryl alcohol and propargyl alcohol.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Rationale and Notes |

| IUPAC Name | (5-(prop-2-yn-1-yl)furan-2-yl)methanol | - |

| PubChem CID | 3014190 | - |

| Molecular Formula | C₈H₈O₂ | - |

| Molecular Weight | 136.15 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Based on furfuryl alcohol, which is a colorless liquid that can darken with age or exposure to light.[6][7][8][9] |

| Boiling Point | > 170 °C | Expected to be higher than furfuryl alcohol (170 °C) due to increased molecular weight.[7] |

| Melting Point | < -29 °C | Likely to be a liquid at room temperature, similar to furfuryl alcohol (-29 °C) and propargyl alcohol (-51 to -48 °C).[7][10] |

| Solubility | Miscible with water and common organic solvents | The hydroxyl group and furan oxygen are expected to confer good solubility in polar solvents.[7][10] |

| Density | ~1.1 g/cm³ | Expected to be slightly less dense than furfuryl alcohol (1.128 g/cm³) but denser than propargyl alcohol (0.9715 g/cm³).[7][10] |

Table 2: Comparative Physicochemical Properties of Analogous Compounds

| Property | Furfuryl Alcohol | Propargyl Alcohol |

| CAS Number | 98-00-0 | 107-19-7 |

| Molecular Formula | C₅H₆O₂ | C₃H₄O |

| Molecular Weight | 98.10 g/mol | 56.06 g/mol |

| Boiling Point | 170 °C | 114-115 °C[10] |

| Melting Point | -29 °C | -51 to -48 °C[10] |

| Flash Point | 65 °C | 33 °C |

| Density | 1.128 g/cm³ | 0.9715 g/cm³[10] |

| Solubility in Water | Miscible | Miscible[10] |

Experimental Protocols

3.1. Synthesis of this compound

A plausible synthetic route to this compound involves the propargylation of a suitable 5-substituted furan derivative. A common starting material for the synthesis of 5-substituted furfuryl alcohols is 5-hydroxymethylfurfural, which can be selectively reduced. An alternative approach, detailed below, involves the direct propargylation of a protected furfuryl alcohol.

Reaction Scheme:

-

Protection of Furfuryl Alcohol: The hydroxyl group of furfuryl alcohol is protected to prevent side reactions during the subsequent lithiation and propargylation steps. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group.

-

Lithiation of the Furan Ring: The protected furfuryl alcohol is treated with a strong base, such as n-butyllithium, to deprotonate the C5 position of the furan ring, which is the most acidic proton.

-

Propargylation: The resulting lithiated furan is then reacted with propargyl bromide to introduce the propargyl group at the C5 position.

-

Deprotection: The TBDMS protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the final product, this compound.

Detailed Methodology:

-

Step 1: Synthesis of 2-((tert-butyldimethylsilyloxy)methyl)furan

-

To a solution of furfuryl alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the protected alcohol.

-

-

Step 2: Synthesis of 2-((tert-butyldimethylsilyloxy)methyl)-5-(prop-2-yn-1-yl)furan

-

Dissolve the protected furfuryl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (argon or nitrogen).

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) and stir at -78 °C for 1 hour.

-

Add propargyl bromide (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate).

-

-

Step 3: Synthesis of (5-(prop-2-yn-1-yl)furan-2-yl)methanol (this compound)

-

Dissolve the silyl-protected propargylated furan (1.0 eq) in THF.

-

Add tetrabutylammonium fluoride (TBAF, 1.2 eq, as a 1 M solution in THF) and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Safety and Handling

Given the lack of specific toxicology data for this compound, a conservative approach to safety and handling is imperative. The safety profile should be assumed to be a composite of the hazards associated with furfuryl alcohol and propargyl alcohol.

Table 3: Summary of Hazards for Analogous Compounds

| Hazard | Furfuryl Alcohol | Propargyl Alcohol |

| GHS Pictograms | Toxic, Health Hazard, Irritant | Flammable, Corrosive, Toxic, Health Hazard, Environmentally Hazardous |

| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure.[11][12] | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Toxic to aquatic life with long-lasting effects.[13] |

| Precautionary Statements | Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[11] | Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, clothing, eye, and face protection. In case of fire, use appropriate media for extinction.[14] |

Recommended Handling Procedures:

-

Engineering Controls: Handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield may be appropriate for larger quantities or when there is a risk of splashing.

-

Fire Safety: Keep away from ignition sources. The presence of the propargyl group suggests that it is likely a flammable liquid.[14]

-

Toxicology: Assume the compound is toxic via ingestion, inhalation, and dermal contact.[11][15] Avoid direct contact and inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[15]

Visualizations

5.1. Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthetic workflow for this compound.

5.2. Role in Drug Discovery

The furan scaffold is a key component in many pharmacologically active molecules. The following diagram illustrates the diverse biological activities associated with furan derivatives, highlighting the potential applications for novel compounds like this compound.

Caption: Potential biological activities of furan-based compounds in drug discovery.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 3. Pharmacological activity of furan derivatives [wisdomlib.org]

- 4. ijabbr.com [ijabbr.com]

- 5. researchgate.net [researchgate.net]

- 6. Furfuryl Alcohol | C5H6O2 | CID 7361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Furfuryl alcohol - Wikipedia [en.wikipedia.org]

- 8. Furfuryl alcohol | 98-00-0 [chemicalbook.com]

- 9. Furfuryl alcohol CAS#: 98-00-0 [m.chemicalbook.com]

- 10. Propargyl alcohol - Wikipedia [en.wikipedia.org]

- 11. carlroth.com [carlroth.com]

- 12. furan.com [furan.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. nj.gov [nj.gov]

- 15. assets.thermofisher.com [assets.thermofisher.com]

Physical Properties of 5-Propargylfurfuryl Alcohol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available data on the physical properties of 5-Propargylfurfuryl alcohol, also known as (5-(prop-2-yn-1-yl)furan-2-yl)methanol. Due to the limited availability of experimental data in publicly accessible literature, this document primarily outlines the molecular characteristics and provides context based on related compounds.

Core Molecular and Physical Characteristics

At present, detailed experimental values for many of the physical properties of this compound are not well-documented in scientific literature or commercial databases. The PubChem database assigns it the compound ID (CID) 3014190, but does not list experimental data for properties such as boiling point, melting point, or density.

Further searches for a specific Safety Data Sheet (SDS) for this compound have not been successful. An SDS would typically provide key safety and physical property information. Similarly, a dedicated CAS number for this specific compound is not readily identifiable, which limits access to more specialized chemical databases.

Table 1: Calculated and General Physical Properties of this compound

| Property | Value/Description | Source/Method |

| Molecular Formula | C₈H₈O₂ | Calculated |

| Molecular Weight | 136.15 g/mol | Calculated |

| Appearance | Not Experimentally Documented | - |

| Boiling Point | Not Experimentally Documented | - |

| Melting Point | Not Experimentally Documented | - |

| Density | Not Experimentally Documented | - |

| Solubility | Not Experimentally Documented | - |

Context from Related Compounds

To provide some context for the expected physical properties, data for the related compounds, furfuryl alcohol and propargyl alcohol, are presented below. It is important to note that the addition of the propargyl group to the furfuryl alcohol structure will influence the overall properties.

Table 2: Physical Properties of Related Compounds

| Property | Furfuryl Alcohol | Propargyl Alcohol |

| Molecular Formula | C₅H₆O₂ | C₃H₄O |

| Molecular Weight | 98.10 g/mol | 56.06 g/mol |

| Boiling Point | 170-171 °C | 114-115 °C |

| Melting Point | -29 °C | -52 °C |

| Density | 1.13 g/cm³ at 20 °C | 0.948 g/cm³ at 20 °C |

| Solubility in Water | Miscible | Miscible |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available due to the lack of published research focusing on its synthesis and characterization. Standard methodologies for determining these properties would include:

-

Boiling Point: Determined by distillation at atmospheric or reduced pressure, observing the temperature at which the liquid and vapor phases are in equilibrium.

-

Melting Point: For solid compounds, determined using a melting point apparatus where the temperature range of the solid-to-liquid phase transition is observed.

-

Density: Measured using a pycnometer or a digital density meter at a specified temperature.

-

Solubility: Determined by adding the solute to a solvent at a specific temperature until saturation is reached, followed by quantification of the concentration.

-

Spectral Analysis (NMR, IR, Mass Spectrometry): Essential for structural confirmation and would be included in any synthetic characterization.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the public domain regarding any signaling pathways or specific experimental workflows in which this compound is involved. Therefore, no diagrams can be generated for this section.

Conclusion

The physical properties of this compound have not been extensively characterized in the available scientific literature. While the molecular formula and weight can be calculated, experimental data for key physical parameters are absent. Researchers interested in this compound would need to perform these characterizations as part of their work. The data for the related compounds, furfuryl alcohol and propargyl alcohol, can serve as a preliminary reference, but significant deviations can be expected due to the combined molecular structure. As research on this compound progresses, it is anticipated that more comprehensive data will become available.

Stability and Storage of 5-Propargylfurfuryl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for 5-Propargylfurfuryl alcohol. Due to the limited availability of direct stability studies on this specific molecule, this guide synthesizes information from published data on the stability of furan rings, propargyl alcohols, and related substituted furfuryl alcohols. The recommendations provided are based on established chemical principles and are intended to guide researchers in the proper handling and storage of this compound to ensure its integrity for research and development purposes.

Chemical Profile and Inferred Stability

This compound is a bifunctional molecule containing a furan ring and a propargyl alcohol moiety. Both functional groups contribute to its potential reactivity and instability under certain conditions. The furan ring is susceptible to acidic conditions, oxidation, and thermal degradation. The propargyl group, containing a terminal alkyne and a primary alcohol, can undergo a variety of reactions, including oxidation, and reactions at the triple bond.

Table 1: Summary of Physicochemical Properties (Inferred and Reported for Related Compounds)

| Property | Value/Information | Source/Basis |

| Molecular Formula | C₈H₈O₂ | N/A |

| Molecular Weight | 136.15 g/mol | N/A |

| Appearance | Expected to be a liquid | Based on similar furfuryl alcohols |

| Boiling Point | Expected to be elevated due to the propargyl group | N/A |

| Solubility | Likely soluble in organic solvents | Based on general alcohol and furan properties |

| Chemical Stability | Stable under standard ambient conditions (room temperature) in the absence of light and acid. | Based on Safety Data Sheet for a related product[1] |

Recommended Storage and Handling

Proper storage and handling are critical to prevent the degradation of this compound. The following conditions are recommended based on the known sensitivities of furan and propargyl compounds.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2 - 8 °C | To minimize thermal degradation and potential polymerization. A Safety Data Sheet for a related product recommends 36 - 46 °F / 2 - 8 °C.[1] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation of the furan ring and the alcohol functionality. |

| Light | Amber vial or protection from light | Furan compounds can be sensitive to light and may discolor or degrade upon exposure. |

| Container | Tightly sealed, amber glass bottle | To prevent exposure to air and moisture, and to protect from light.[1] |

| pH | Neutral | The furan ring is susceptible to cleavage under acidic conditions. |

Handling Precautions:

-

Work in a well-ventilated area, preferably under a fume hood.

-

Avoid contact with strong acids, oxidizing agents, and sources of ignition.

-

Use personal protective equipment (gloves, safety glasses).

-

Ground and bond container and receiving equipment to prevent static discharge.[1]

Potential Degradation Pathways

Based on the chemistry of the furan ring and the propargyl alcohol moiety, several degradation pathways can be postulated. Understanding these potential pathways is crucial for developing stability-indicating analytical methods.

dot

-

Acid-Catalyzed Degradation: The furan ring is known to be unstable in the presence of strong acids, which can lead to ring-opening and subsequent polymerization, resulting in the formation of dark, insoluble materials.

-

Oxidative Degradation: Both the furan ring and the primary alcohol are susceptible to oxidation. Oxidation of the furan ring can lead to ring-opened products, while oxidation of the alcohol can yield the corresponding aldehyde or carboxylic acid.

-

Thermal Degradation: Elevated temperatures can induce decomposition of the furan ring and rearrangements involving the propargyl group. Thermal decomposition of furan itself is known to generate propargyl radicals.

-

Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, leading to discoloration and loss of purity.

Proposed Experimental Protocol for Forced Degradation Studies

To definitively assess the stability of this compound and identify its degradation products, a forced degradation study is recommended. The following protocol outlines a systematic approach.

Objective: To identify the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Acids (e.g., 0.1 N HCl)

-

Bases (e.g., 0.1 N NaOH)

-

Oxidizing agent (e.g., 3% H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV/DAD and/or HPLC-MS system

Methodology:

dot

References

Spectroscopic and Spectrometric Characterization of 5-Propargylfurfuryl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for 5-Propargylfurfuryl alcohol (C₈H₈O₂). In the absence of publicly available experimental data for this specific compound, this document presents a comprehensive theoretical analysis based on the known spectroscopic behaviors of its constituent functional groups: a furan ring, a primary alcohol, and a terminal alkyne. This guide includes predicted data for ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, presented in clear, tabular formats. Detailed, generalized experimental protocols for obtaining such spectra are also provided.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from established chemical shift ranges, characteristic infrared absorption frequencies, and known mass spectrometry fragmentation patterns of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (Alkyne) | ~2.0 - 2.5 | t | ~2.5 |

| H2 (Propargylic) | ~3.4 - 3.6 | d | ~2.5 |

| H3, H4 (Furan) | ~6.1 - 6.4 | m | - |

| H5 (Hydroxymethyl) | ~4.5 - 4.7 | s | - |

| H6 (Alcohol) | Variable (likely broad) | s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (Alkyne) | ~70 - 75 |

| C2 (Alkyne) | ~75 - 80 |

| C3 (Propargylic) | ~20 - 25 |

| C4 (Furan) | ~108 - 112 |

| C5 (Furan) | ~108 - 112 |

| C6 (Furan-Substituted) | ~150 - 155 |

| C7 (Furan-Substituted) | ~155 - 160 |

| C8 (Hydroxymethyl) | ~55 - 60 |

Rationale for NMR Predictions: The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of the chemical environments of the protons and carbons in this compound. The furan protons (H3, H4) are expected in the aromatic region, though upfield compared to benzene, with typical values for substituted furans being in the 6.0-7.5 ppm range.[1][2] The hydroxymethyl protons (H5) adjacent to the furan ring are anticipated to appear around 4.5 ppm, similar to furfuryl alcohol.[3] The propargylic protons (H2) are deshielded by both the furan ring and the alkyne, placing them around 3.4-3.6 ppm. The terminal alkyne proton (H1) is expected in its characteristic region of 2.0-3.0 ppm.[4] The alcoholic proton (H6) signal is highly dependent on solvent, concentration, and temperature and is expected to be a broad singlet.

For the ¹³C NMR, the furan carbons are predicted based on known values for substituted furans. The carbons attached to the substituents (C6, C7) are expected to be the most downfield. The alkynyl carbons (C1, C2) have characteristic shifts between 70 and 85 ppm.[5] The propargylic carbon (C3) and the hydroxymethyl carbon (C8) are expected at the higher field end of the spectrum.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| C≡C-H (Alkyne) | ~3300 | Strong, Sharp |

| C-H (sp²) | 3000 - 3100 | Medium |

| C-H (sp³) | 2850 - 3000 | Medium |

| C≡C (Alkyne) | 2100 - 2260 | Weak to Medium |

| C=C (Furan) | ~1600, 1500, 1450 | Medium to Weak |

| C-O (Alcohol) | 1000 - 1260 | Strong |

Rationale for IR Predictions: The IR spectrum is expected to show a prominent broad band for the O-H stretch of the alcohol group due to hydrogen bonding.[6][7][8][9] A sharp, strong peak around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch.[10][11][12] The C≡C triple bond stretch will likely appear as a weaker band in the 2100-2260 cm⁻¹ region.[10][11] The furan ring should exhibit C=C stretching absorptions in the 1450-1600 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹.[13][14][15] A strong C-O stretching band for the primary alcohol is expected between 1000 and 1260 cm⁻¹.[6][9]

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

| 136 | [C₈H₈O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 118 | [M - H₂O]⁺˙ | Dehydration of the alcohol |

| 107 | [M - CHO]⁺ | Loss of the hydroxymethyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 81 | [C₅H₅O]⁺ | Cleavage at the propargyl group |

| 39 | [C₃H₃]⁺ | Propargyl cation |

Rationale for Mass Spectrometry Predictions: The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (136.15 g/mol ). Common fragmentation pathways for alcohols include dehydration (loss of H₂O, M-18) and alpha-cleavage.[16][17][18][19][20] For furans, fragmentation often involves cleavage of the side chains and rearrangement of the ring.[21][22][23][24][25] Therefore, significant fragments are predicted from the loss of water, the hydroxymethyl group, and the propargyl group. The propargyl cation itself at m/z 39 is also a likely fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data. Instrument parameters may need to be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[26] Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative chemical shift referencing is required.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a ¹H spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[27][28]

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a ¹³C spectrum using a proton-decoupled pulse sequence.

-

A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer total acquisition time will be required compared to ¹H NMR.[29]

-

IR Spectroscopy

-

Sample Preparation (Neat Liquid): Place one drop of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).[30][31][32][33] Place a second salt plate on top to create a thin liquid film.

-

Data Acquisition:

-

Place the "sandwich" plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam.

-

Acquire the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).[34]

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer. This can be done via direct injection, or by using a gas chromatograph (GC-MS) for separation and introduction if the sample is part of a mixture.

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) for fragmentation analysis.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Furan(110-00-9) 1H NMR [m.chemicalbook.com]

- 3. Furfuryl alcohol(98-00-0) 1H NMR spectrum [chemicalbook.com]

- 4. Propargyl alcohol(107-19-7) 1H NMR [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Furan(110-00-9) IR Spectrum [m.chemicalbook.com]

- 16. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. whitman.edu [whitman.edu]

- 20. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 21. research.ed.ac.uk [research.ed.ac.uk]

- 22. researchgate.net [researchgate.net]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. imreblank.ch [imreblank.ch]

- 25. researchgate.net [researchgate.net]

- 26. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 27. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 28. rsc.org [rsc.org]

- 29. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 30. orgchemboulder.com [orgchemboulder.com]

- 31. webassign.net [webassign.net]

- 32. ursinus.edu [ursinus.edu]

- 33. researchgate.net [researchgate.net]

- 34. community.wvu.edu [community.wvu.edu]

Furan Ring Opening in Furfuryl Alcohols: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the primary reaction pathways governing the ring opening of furfuryl alcohols, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of key transformations, experimental protocols, and applications in pharmaceutical synthesis.

Furfuryl alcohol, a bio-renewable chemical derived from lignocellulosic biomass, serves as a versatile platform molecule for the synthesis of a wide array of valuable chemicals. Central to its reactivity is the furan ring, which can undergo a variety of ring-opening reactions to yield linear and cyclic compounds with significant industrial and pharmaceutical applications. This guide details the principal ring-opening pathways: acid-catalyzed conversion to levulinic acid, hydrogenolysis to pentanediols, and the Piancatelli rearrangement to cyclopentenones, alongside a discussion of unintended ring-opening during polymerization.

Core Reaction Pathways

The transformation of furfuryl alcohol through furan ring opening is primarily achieved through three distinct and highly significant reaction pathways, each yielding a unique class of compounds with diverse applications.

Acid-Catalyzed Hydrolysis to Levulinic Acid

One of the most prominent applications of furfuryl alcohol ring opening is its acid-catalyzed conversion to levulinic acid, a key platform chemical.[1] This reaction typically proceeds in an aqueous medium using homogeneous or heterogeneous acid catalysts.[2][3] The mechanism involves the protonation of the furan ring, followed by the addition of water and subsequent rearrangement to form a geminal diol intermediate (4,5,5-trihydroxypentan-2-one), which then dehydrates to yield levulinic acid.[2]

Solid acid catalysts like Amberlyst-15 and zeolites such as H-ZSM-5 are often employed to facilitate easier separation and recycling.[3][4] The use of co-solvents like tetrahydrofuran (THF) can enhance the reaction by reducing the polymerization of furfuryl alcohol.[4]

Hydrogenolysis to Pentanediols

The hydrogenolysis of furfuryl alcohol provides a direct route to valuable C5 diols, namely 1,5-pentanediol (1,5-PDO) and 1,2-pentanediol (1,2-PDO).[5] These diols are important monomers for the production of polyesters and polyurethanes and also find use as intermediates in the pharmaceutical industry.[6][7][8] This reaction is typically carried out over bifunctional catalysts that possess both metal sites for hydrogenation and acid sites for ring opening.[9]

For instance, copper-based catalysts supported on MFI zeolites (Cu/MFI) have shown high selectivity for the conversion of furfuryl alcohol to pentanediols.[9] The Brønsted acid sites on the zeolite support are believed to facilitate the ring-opening process, while the copper sites are responsible for the subsequent hydrogenation.[9] Platinum-based catalysts supported on basic oxides like MgO have also been demonstrated to be effective, particularly for the selective production of 1,2-pentanediol.[10][11]

Piancatelli Rearrangement to Cyclopentenones

The Piancatelli rearrangement is an acid-catalyzed transformation of 2-furylcarbinols, including furfuryl alcohol, into 4-hydroxycyclopentenones.[12] This reaction is a powerful tool for the synthesis of five-membered rings and has been widely applied in the synthesis of natural products, including prostaglandins.[12][13] The cyclopentenone moiety is a key structural feature in a number of anticancer drugs.[11][14]

The mechanism is proposed to proceed through a 4-π electrocyclization of an oxy-pentadienyl cation intermediate.[12] The reaction is typically carried out in an aqueous medium, and the use of microreactors has been shown to improve yields by minimizing the formation of polymeric side products.[1][15]

Quantitative Data Summary

The following tables summarize key quantitative data for the different furan ring-opening reactions of furfuryl alcohol, providing a comparative overview of catalyst performance and reaction conditions.

Table 1: Conversion of Furfuryl Alcohol to Levulinic Acid

| Catalyst | Temperature (°C) | Time (h) | Solvent | Furfuryl Alcohol Conversion (%) | Levulinic Acid Yield (%) | Reference |

| Amberlyst-15 | 110 | 4 | Water | 100 | ~94 | [16] |

| H-ZSM-5 | 150 | - | THF/Water | >95 | >70 | [17] |

| ArSO3H-Et-HNS | 120 | 2 | Acetone/Water | - | 83.1 | [18] |

Table 2: Hydrogenolysis of Furfuryl Alcohol to Pentanediols

| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Time (h) | Furfuryl Alcohol Conversion (%) | 1,5-PDO Selectivity (%) | 1,2-PDO Selectivity (%) | Reference |

| Cu/MFI | 160 | 2.5 | - | 99.7 | 76 | 15 | [19] |

| 2% Pt/MgO | 160 | 1 | 10 | 100 | 15.2 | 59.4 | [10][11] |

| Ru/MgO | 190 | 3 | 1 | - | - | 42 | [20] |

| Rh/SiO2-ReOx | - | - | - | - | High | - | [20] |

Table 3: Piancatelli Rearrangement of Furfuryl Alcohol

| Reactor Type | Temperature (°C) | Pressure | Residence Time / Reaction Time | Co-solvent | Furfuryl Alcohol Conversion (%) | 4-Hydroxy-2-cyclopentenone Yield (%) | Reference |

| Microreactor | 240 | 200 bar | 1.5 min | N-Methylpyrrolidinone | 98 | 80 (as derivative) | [15] |

| Batch | 230 | - | 2 min | None | - | 82.7 | |

| Microwave | - | - | minutes | Toluene | - | up to 95 |

Experimental Protocols

This section provides detailed methodologies for the key furan ring-opening reactions of furfuryl alcohol.

General Catalyst Preparation: Cu-MFI Zeolite

This protocol describes a general method for the preparation of a Cu-MFI zeolite catalyst, which is effective for the hydrogenolysis of furfuryl alcohol to pentanediols.

-

Materials: Na-MFI zeolite, copper(II) acetate solution (0.01 M).

-

Procedure:

-

10 g of the parent Na-MFI zeolite is treated with 1000 mL of an aqueous solution of copper acetate at room temperature.[5]

-

The mixture is stirred for a specified duration to allow for ion exchange.

-

The resulting solid is filtered and washed thoroughly with deionized water.

-

The obtained zeolite sample is then dried in air at 373 K for 2 hours.[5]

-

Prior to reaction, the catalyst is typically reduced in a stream of hydrogen.

-

Conversion of Furfuryl Alcohol to Levulinic Acid using Amberlyst-15

This procedure outlines the acid-catalyzed conversion of furfuryl alcohol to levulinic acid in an aqueous medium.

-

Materials: Furfuryl alcohol, Amberlyst-15 catalyst, deionized water.

-

Reaction Setup: A capped glass tube or a batch reactor is used.

-

Procedure:

-

A known amount of fructose (e.g., 0.3 g, 1.67 mmol), deionized water (e.g., 6 mL), and Amberlyst-15 catalyst (e.g., 0.4 g) are added to the reactor.

-

The reactor is sealed and heated to the desired temperature (e.g., 393 K) with stirring for a specified time.

-

After the reaction, the mixture is cooled, and the solid catalyst is separated by filtration.

-

The liquid product is then analyzed by techniques such as HPLC or GC-MS to determine the yield of levulinic acid.

-

Hydrogenolysis of Furfuryl Alcohol to 1,2-Pentanediol

This protocol details the hydrogenolysis of furfuryl alcohol to 1,2-pentanediol in a batch reactor.

-

Materials: Furfuryl alcohol, catalyst (e.g., Ru/MgO), solvent (e.g., water), hydrogen gas.

-

Reaction Setup: A stainless steel high-pressure autoclave.

-

Procedure:

-

The autoclave is charged with the catalyst (e.g., 0.02 g), furfuryl alcohol (e.g., 0.34 g), and solvent (e.g., 10 cm³).

-

The reactor is purged with an inert gas (e.g., argon) to remove air.

-

The reactor is heated to the desired reaction temperature (e.g., 463 K).[20]

-

Hydrogen gas is introduced to the desired pressure (e.g., 3.0 MPa).

-

The reaction is carried out with vigorous stirring for the specified time.

-

After cooling and depressurizing the reactor, the solid catalyst is filtered, and the liquid product is analyzed by GC or GC-MS.

-

Piancatelli Rearrangement in a Microreactor

This procedure describes a continuous flow method for the Piancatelli rearrangement of furfuryl alcohol.

-

Materials: Furfuryl alcohol, deionized water, N-methylpyrrolidinone (cosolvent).

-

Reaction Setup: A microreactor system consisting of a pump, a heated capillary reactor, and a back-pressure regulator.

-

Procedure:

-

An aqueous solution of furfuryl alcohol with N-methylpyrrolidinone as a cosolvent is prepared.[15]

-

The solution is pumped through the microreactor channel (e.g., 0.5 mm diameter, 1.5 m length) at a controlled flow rate.[15]

-

The reactor is maintained at a high temperature (e.g., 240 °C) and pressure (e.g., 200 bar).[15]

-

The product stream exiting the reactor is collected and analyzed. The product, 4-hydroxy-2-cyclopentenone, can be isolated, for example, as a stable O-phenylacetyl derivative.[15]

-

Applications in Drug Development

The products derived from the ring opening of furfuryl alcohol are not merely industrial commodities; they are also valuable building blocks and intermediates in the synthesis of pharmaceuticals.

Levulinic Acid in Pharmaceutical Synthesis

Levulinic acid's bifunctional nature, possessing both a ketone and a carboxylic acid group, makes it a highly versatile precursor for the synthesis of a wide range of active pharmaceutical ingredients (APIs). It is used in the production of anticonvulsants, anti-inflammatory drugs, and cardiovascular medications. Furthermore, levulinic acid and its derivatives can act as linkers to connect pharmaceutical agents to carrier molecules in drug delivery systems.[15] It can also be used as a protective group in the synthesis of complex drug molecules.[1]

Pentanediols as Pharmaceutical Intermediates

Both 1,2-pentanediol and 1,5-pentanediol have established roles in the pharmaceutical industry. 1,2-Pentanediol is a key raw material for the synthesis of the fungicide propiconazole and is widely used as a pharmaceutical intermediate.[5] It also serves as a solvent and humectant in topical and injectable formulations.[6] 1,5-Pentanediol is a difunctional molecule that can be incorporated into the molecular structure of various drug candidates and is used in multi-step synthetic pathways.[7]

Cyclopentenones and Prostaglandin Signaling Pathways

Cyclopentenones, the products of the Piancatelli rearrangement, are a particularly important class of compounds in drug development due to their presence in a variety of biologically active molecules.[14] Prostaglandins, which are lipid compounds involved in a wide range of physiological processes including inflammation, are a prominent example. The cyclopentenone ring is a key structural feature of several prostaglandins, such as PGA2 and PGJ2. These cyclopentenone prostaglandins (cyPGs) are known to regulate inflammatory responses by interfering with signaling pathways such as NF-κB and MAPK. The electrophilic α,β-unsaturated carbonyl group of the cyclopentenone moiety is believed to be crucial for its biological activity, allowing it to react with nucleophilic residues in proteins and modulate their function. This has made cyclopentenone-containing molecules attractive targets for the development of new anti-inflammatory and anticancer drugs.[11][14]

Experimental Workflows and Logical Relationships

The successful implementation of furfuryl alcohol ring-opening reactions often involves a systematic workflow, from catalyst preparation and screening to reaction optimization and product analysis.

This guide has provided a detailed overview of the key furan ring-opening reactions of furfuryl alcohol, offering valuable insights for researchers and professionals in the fields of chemistry and drug development. The versatility of furfuryl alcohol as a renewable feedstock, coupled with the diverse applications of its ring-opened products, underscores the importance of continued research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. sciendo-parsed.s3.eu-central-1.amazonaws.com [sciendo-parsed.s3.eu-central-1.amazonaws.com]

- 3. Experimental and theoretical studies of the acid-catalyzed conversion of furfuryl alcohol to levulinic acid in aqueous solution - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 4. ift.co.za [ift.co.za]

- 5. researchgate.net [researchgate.net]

- 6. CN106866392B - Method for preparing 4-hydroxycyclopenta-2-enone from furfuryl alcohol - Google Patents [patents.google.com]

- 7. core.ac.uk [core.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. versatilevinegar.org [versatilevinegar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Efficient hydrogenolysis of furfuryl alcohol to 1,5-pentanediol over NiLa@ZrO2 catalyst [m.x-mol.net]

- 16. Chemoselective hydrogenolysis of tetrahydrofurfuryl alcohol to 1,5-pentanediol - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol from lignocellulose - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Experimental and Theoretical Studies of the Acid-Catalyzed Conversion of Furfuryl Alcohol to Levulinic Acid in Aqueous Solution (Journal Article) | OSTI.GOV [osti.gov]

- 20. Leaching Stability and Redox Activity of Copper-MFI Zeolites Prepared by Solid-State Transformations: Comparison with Ion-Exchanged and Impregnated Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Functionalized Furans: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the diverse biological activities of functionalized furan derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of action involving key signaling pathways.

Introduction to the Furan Scaffold

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a versatile building block for the design of novel therapeutic agents.[2] Functionalization of the furan core has led to the discovery of a wide array of compounds with significant pharmacological potential, including approved drugs and promising clinical candidates. This guide will delve into the key biological activities of these compounds, supported by experimental data and methodologies.

Anticancer Activity of Functionalized Furans

Furan derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected functionalized furan derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide | MCF-7 (Breast) | 4.06 | [1] |

| 3-(3,4-Dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-phenyl-2,5-dihydro-1,2,4-triazin-6(1H)-one | MCF-7 (Breast) | 2.96 | [1] |

| Furan-2-carboxamide derivative | NCI-H460 (Lung) | 0.0029 | [1] |

| Novel Furan Derivative 1 | HeLa (Cervical) | 0.08 - 8.79 | [3] |

| Novel Furan Derivative 24 | HeLa (Cervical) | 0.08 - 8.79 | [3] |

| Novel Furan Derivative 24 | SW620 (Colorectal) | Moderate to Potent | [3] |

| Amine derivative of 2,5-dimethylfuran | HeLa (Cervical) | 62.37 µg/mL | [4] |

| Carbohydrazide derivative bearing furan moiety | A549 (Lung) | Varies | [5] |

| Furan-containing carbohydrazide 3 | HepG-2 (Liver) | High Activity | [6] |

| Furan-containing carbohydrazide 12 | HepG-2 (Liver) | High Activity | [6] |

| Furan-containing carbohydrazide 14 | HepG-2 (Liver) | High Activity | [6] |

Signaling Pathways in Cancer

Functionalized furans have been shown to exert their anticancer effects by targeting key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Several studies have indicated that furan derivatives can inhibit this pathway, leading to apoptosis in cancer cells. For instance, certain novel furan derivatives have been shown to suppress the PI3K/Akt pathway by promoting the activity of PTEN, a tumor suppressor that negatively regulates this pathway.[3]

Antimicrobial Activity of Functionalized Furans

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Furan derivatives have shown promising activity against a broad spectrum of bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected furan derivatives against various pathogenic microorganisms.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 8-geranyloxy psoralen | Staphylococcus epidermidis | 100 | [7] |

| 8-geranyloxy psoralen | Candida krusei | 300 | [7] |

| 8-geranyloxy psoralen | Candida kefyr | 100 | [7] |

| Dibenzofuran bis(bibenzyl) | Candida albicans | 16 - 512 | [7] |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Candida albicans | 64 | [8] |

| Nitrofuran derivative 11 | Histoplasma capsulatum | 0.48 | [9] |

| Nitrofuran derivative 3 & 9 | Paracoccidioides brasiliensis | 0.48 | [9] |

| Nitrofuran derivative 8, 9, 12, & 13 | Trichophyton rubrum | 0.98 | [9] |

| Nitrofuran derivative 1 & 5 | Candida and Cryptococcus neoformans | 3.9 | [9] |

| 3,5-disubstituted furan derivative | Various bacteria | Varies | [10] |

Anti-inflammatory Activity of Functionalized Furans

Chronic inflammation is implicated in a wide range of diseases. Furan derivatives have been investigated for their anti-inflammatory properties, often through the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators.

Signaling Pathways in Inflammation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the inflammatory response. Natural furan derivatives have been found to exert regulatory effects by modifying this pathway.[7][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of functionalized furan derivatives.

Synthesis of Functionalized Furans

The synthesis of functionalized furans can be achieved through various methods. The Paal-Knorr synthesis is a classic and straightforward method.[12][13]

General Procedure for Paal-Knorr Furan Synthesis:

-

A 1,4-dicarbonyl compound is treated with a dehydrating agent, such as phosphorus pentoxide (P2O5) or titanium tetrachloride.[14]

-

The reaction is typically carried out under non-aqueous acidic conditions.[12]

-

The cyclization and subsequent dehydration of the 1,4-diketone yields the corresponding furan derivative.[12]

Example Synthesis of a Furan-2-Carboxamide Derivative: [1]

-

To a suspension of 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one (1 mmol) in 100% ethanol (20 mL), add 4-pyridine carbohydrazide (1 mmol).

-

Reflux the reaction mixture for four hours.

-

Concentrate the mixture under reduced pressure.

-

Filter the resulting solid product and recrystallize from 100% ethanol to obtain the pure N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide.

In Vitro Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37 °C with 5% CO2.[1]

-

Compound Treatment: Treat the cells with various concentrations of the furan derivatives and incubate for the desired exposure period (e.g., 24 hours).[1]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 4 hours at 37 °C.[1]

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15]

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a two-fold serial dilution of the furan derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C) for 16-20 hours.[15]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[15]

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.[12]

Protocol:

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.[12]

-

Stimulation and Treatment: Pre-treat the cells with various concentrations of the furan derivatives for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Absorbance Measurement: After a 10-minute incubation in the dark at room temperature, measure the absorbance at 540-550 nm. The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.[5]

Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation state of key proteins in signaling pathways like PI3K/Akt and MAPK.[11][16]

Protocol:

-

Protein Extraction: Lyse the treated cells and quantify the total protein concentration.[11]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[11]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF).[11]

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% skim milk) to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK) overnight at 4 °C.[11]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the activation state of the pathway.[11]

Conclusion

Functionalized furan derivatives represent a rich source of biologically active compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further development. The experimental protocols and quantitative data provided in this guide offer a valuable resource for researchers working to unlock the full therapeutic potential of this versatile chemical scaffold.

References

- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijabbr.com [ijabbr.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijrti.org [ijrti.org]

- 11. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]

- 12. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 13. ijnrd.org [ijnrd.org]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Propargylated Furans: A Journey from Synthesis to Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the propargyl moiety to the furan scaffold has opened new avenues in synthetic chemistry and drug discovery. This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of propargylated furans, alongside their potential applications, with a focus on detailed experimental protocols and quantitative data.

A Historical Perspective on the Emergence of Propargylated Furans

While the furan ring itself has been a known entity since the 18th century, the deliberate synthesis and exploration of furans bearing a propargyl group (a three-carbon chain with a carbon-carbon triple bond) is a more recent development. Early work on furan chemistry primarily focused on reactions of the aromatic ring and the synthesis of various substituted derivatives. The Paal-Knorr synthesis, first reported in 1884, provided a foundational method for constructing the furan ring from 1,4-dicarbonyl compounds.[1]

The specific introduction of a propargyl group as a substituent on a pre-formed furan ring, or its incorporation during the furan ring's construction, gained traction with the advancement of modern synthetic methodologies. While a definitive "discovery" of the first propargylated furan is not clearly documented in a single seminal publication, its emergence can be traced through the evolution of synthetic techniques that enabled the facile introduction of alkyne functionalities onto heterocyclic systems.

Key developments include the advent of metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and the utilization of propargyl-containing building blocks in cyclization reactions. These methods have provided chemists with the tools to strategically incorporate the reactive propargyl group, paving the way for the exploration of the unique chemical and biological properties of propargylated furans.

Key Synthetic Methodologies for Propargylated Furans

The synthesis of propargylated furans can be broadly categorized into two main approaches: the construction of the furan ring using propargyl-containing precursors and the direct propargylation of a pre-existing furan ring.

Synthesis of Furans from Propargylic Precursors

Modern synthetic chemistry offers several elegant methods to construct the furan ring from starting materials already containing a propargyl group. These methods often involve metal-catalyzed cyclization reactions and provide a high degree of control over the substitution pattern of the resulting furan.

1. Gold-Catalyzed Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne:

A powerful one-pot method for synthesizing substituted furans involves the gold-catalyzed reaction of propargyl alcohols and alkynes. This reaction proceeds through a three-step cascade: alcohol addition to the alkyne, a Saucy-Marbet rearrangement, and an allene-ketone cyclization.[2][3][4]

Experimental Protocol: Gold-Catalyzed Synthesis of Substituted Furans [2]

Materials:

-

Propargyl alcohol derivative

-

Alkyne derivative

-

Triazole-gold (TA-Au) catalyst (1 mol%)

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.5 mol%)

-

Solvent (e.g., Dichloroethane)

Procedure:

-

To a solution of the alkyne (1.0 equiv) and the propargyl alcohol (1.2 equiv) in the chosen solvent, add the TA-Au catalyst and Cu(OTf)₂.

-

Stir the reaction mixture at 45 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired substituted furan.

Quantitative Data:

| Entry | Propargyl Alcohol | Alkyne | Product | Yield (%) |

| 1 | Prop-2-yn-1-ol | Phenylacetylene | 2-Methyl-5-phenylfuran | 85 |

| 2 | But-3-yn-2-ol | 1-Octyne | 2-Hexyl-5-methylfuran | 78 |

| 3 | 1-Phenylprop-2-yn-1-ol | Ethyl propiolate | Ethyl 5-phenyl-2-methylfuran-3-carboxylate | 92 |

2. FeCl₃-Catalyzed Tandem Propargylation-Cycloisomerization:

An efficient and cost-effective method for the synthesis of highly substituted furans utilizes iron(III) chloride as a catalyst. This one-pot reaction involves the tandem propargylation of 1,3-dicarbonyl compounds with propargylic alcohols or acetates, followed by cycloisomerization.[5][6]

Experimental Protocol: FeCl₃-Catalyzed Synthesis of Substituted Furans [5]

Materials:

-

Propargylic alcohol or acetate

-

1,3-Dicarbonyl compound

-

Anhydrous Iron(III) chloride (FeCl₃)

-

Solvent (e.g., Dichloroethane)

Procedure:

-

To a solution of the 1,3-dicarbonyl compound (1.0 equiv) and the propargylic alcohol or acetate (1.2 equiv) in the solvent, add anhydrous FeCl₃ (5-10 mol%).

-

Stir the reaction mixture at room temperature or gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the residue by column chromatography.

Quantitative Data:

| Entry | Propargylic Substrate | 1,3-Dicarbonyl Compound | Product | Yield (%) |

| 1 | 1-Phenylprop-2-yn-1-ol | Acetylacetone | 3-Acetyl-2-methyl-5-phenylfuran | 88 |

| 2 | 1-(4-Chlorophenyl)prop-2-yn-1-ol | Ethyl acetoacetate | Ethyl 5-(4-chlorophenyl)-2-methylfuran-3-carboxylate | 85 |

| 3 | 3-Phenylprop-2-ynyl acetate | Dibenzoylmethane | 2,4-Diphenyl-5-methylfuran | 90 |

Direct Propargylation of the Furan Ring

Attaching a propargyl group to a pre-formed furan ring can be achieved through various methods, although this approach is less commonly documented in early literature compared to the construction of the furan ring from propargyl precursors.

1. Grignard Reaction of Furfural with Propargyl Bromide:

A classic organometallic approach involves the reaction of the Grignard reagent derived from propargyl bromide with furfural. This reaction yields a secondary alcohol, 1-(furan-2-yl)but-3-yn-1-ol, which is a propargylated furan derivative.[7][8][9]

Experimental Protocol: Synthesis of 1-(Furan-2-yl)but-3-yn-1-ol [7]

Materials:

-

Magnesium turnings

-

Propargyl bromide

-

Furfural

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by adding a solution of propargyl bromide in the anhydrous solvent to magnesium turnings.

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

Slowly add a solution of furfural in the anhydrous solvent to the Grignard reagent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

2. Sonogashira Coupling of Halofurans with Propyne:

The Sonogashira coupling provides a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This can be applied to the synthesis of propargylated furans by coupling a halofuran with propyne.[10][11][12][13]

Experimental Protocol: Sonogashira Coupling of 2-Iodofuran with Propyne [11]

Materials:

-

2-Iodofuran

-

Propyne (gas or condensed)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a solution of 2-iodofuran, the palladium catalyst, and CuI in the chosen solvent, add the base.

-

Bubble propyne gas through the solution or add condensed propyne at low temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by GC or TLC).

-

Filter the reaction mixture to remove the catalyst and salts.

-

Concentrate the filtrate and purify the residue by column chromatography to yield 2-(prop-1-yn-1-yl)furan.